molecular formula C18H22N4O3 B5636561 (1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5636561
M. Wt: 342.4 g/mol
InChI Key: JJRKNQXTFGUHEG-UONOGXRCSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular architecture, involving multiple heterocyclic frameworks and functional groups. These types of compounds are of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. Techniques such as ring-closure reactions, functional group transformations, and stereoselective synthesis play a crucial role. An example relevant to this class of compounds is the synthesis of novel pyrazolo and pyrimidinediones, which involves hydrazone formation, oxidation, and thermolysis steps to create the desired heterocyclic frameworks (Zhang et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their complex heterocyclic systems, which can be analyzed through spectroscopic methods and theoretical calculations. For instance, spectral analysis and quantum studies can provide insights into the electronic structure, reactivity, and stability of the synthesized compounds. Techniques like NMR and IR spectroscopy, coupled with DFT calculations, are instrumental in elucidating the structure (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by their functional groups and molecular structure. Reactivity descriptors from computational chemistry can predict nucleophilic attack sites, while experimental studies on transformations, like cyclization and aminomethylation, reveal the compounds' reactivity towards forming new heterocyclic systems (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the compound's molecular structure and are important for its application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's utility in chemical reactions and its potential as a precursor for further chemical modifications. Studies on related compounds provide insights into their reductive cyclization, Mannich reactions, and the formation of diazabicyclo derivatives, highlighting the versatility of these heterocyclic compounds in synthetic chemistry (Puchnin et al., 2012).

properties

IUPAC Name

[5-(methoxymethyl)furan-2-yl]-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-12-15-4-5-16(25-15)18(23)22-10-13-2-3-14(22)11-21(9-13)17-8-19-6-7-20-17/h4-8,13-14H,2-3,9-12H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKNQXTFGUHEG-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane

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